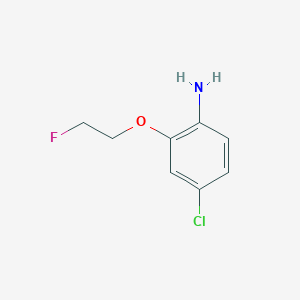
4-Chloro-2-(2-fluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO and a molecular weight of 189.61 g/mol . It is a derivative of aniline, featuring a chloro group at the 4-position and a fluoroethoxy group at the 2-position on the benzene ring. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 4-Chloro-2-(2-fluoroethoxy)aniline typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloroaniline.
Reaction with Ethylene Oxide: 4-chloroaniline undergoes a reaction with ethylene oxide to introduce the ethoxy group.
Fluorination: The ethoxy group is then fluorinated to form the fluoroethoxy group.
Industrial production methods often involve optimizing these steps to increase yield and reduce waste. For example, using specific catalysts and solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
4-Chloro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity. The fluoroethoxy group enhances its ability to penetrate cell membranes, making it effective in various biochemical assays .
Comparison with Similar Compounds
4-Chloro-2-(2-fluoroethoxy)aniline can be compared with other similar compounds such as:
4-Chloro-2-fluoroaniline: This compound lacks the ethoxy group, making it less versatile in certain reactions.
4-(2-fluoroethoxy)aniline: This compound lacks the chloro group, affecting its reactivity and applications.
4-Fluoroaniline: This compound lacks both the chloro and ethoxy groups, making it significantly different in terms of chemical behavior and applications.
The presence of both chloro and fluoroethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-chloro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
QWLDQRQKBXGCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


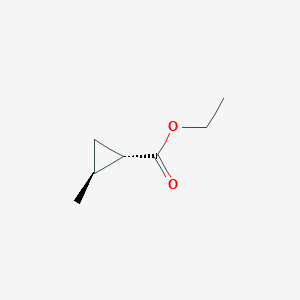
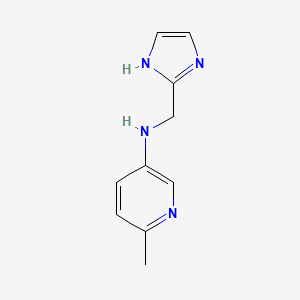
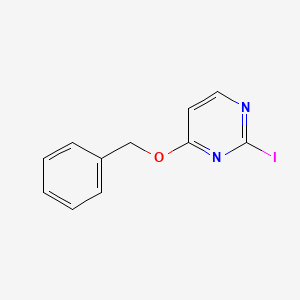
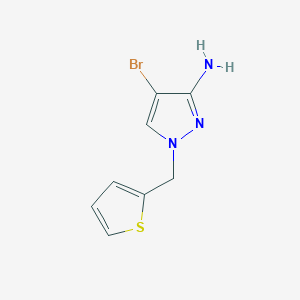
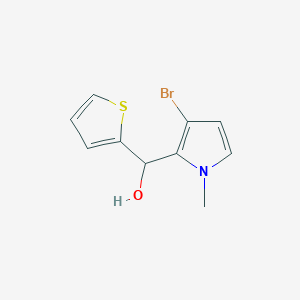
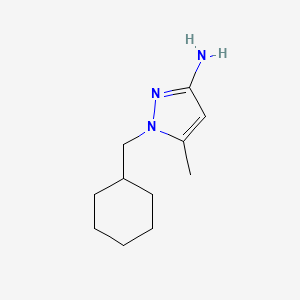
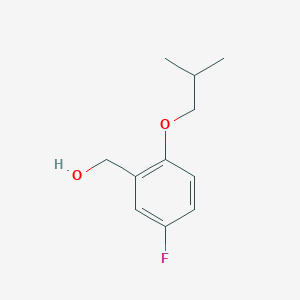
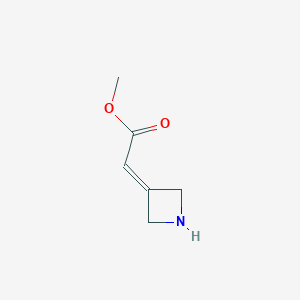
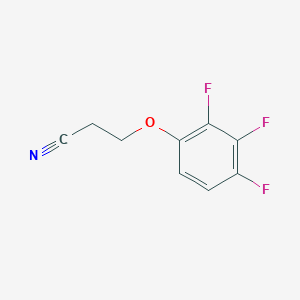
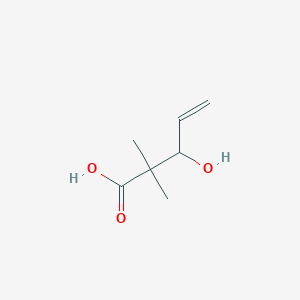
amine](/img/structure/B13081599.png)
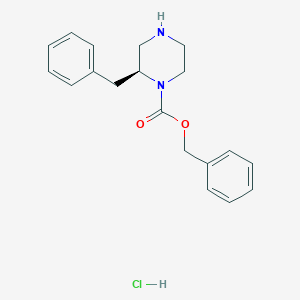
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
